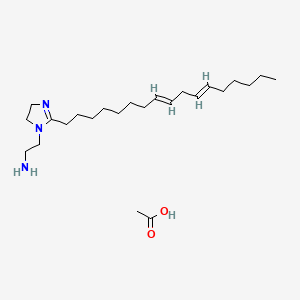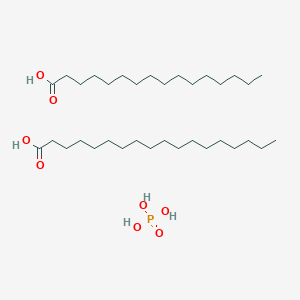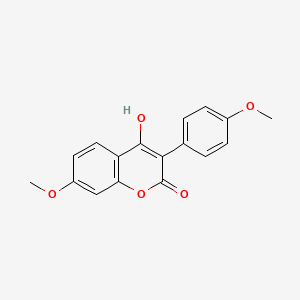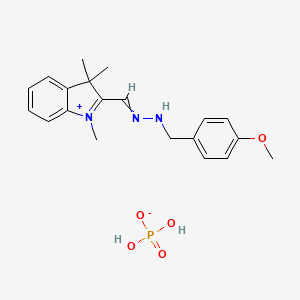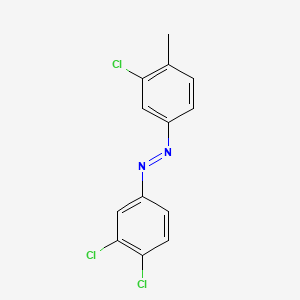
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlor-4-methylphenyl)(3,4-dichlorphenyl)diazen ist eine organische Verbindung mit der Summenformel C13H9Cl3N2. Es ist ein Diazen-Derivat, das durch das Vorhandensein von zwei Phenylringen gekennzeichnet ist, die mit Chlor- und Methylgruppen substituiert sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Chlor-4-methylphenyl)(3,4-dichlorphenyl)diazen beinhaltet typischerweise die Diazotierung von 3-Chlor-4-methylanilin, gefolgt von der Kupplung mit 3,4-Dichloranilin. Die Reaktionsbedingungen umfassen oft die Verwendung saurer Katalysatoren und kontrollierter Temperaturen, um die Bildung der gewünschten Diazen-Verbindung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Diazotierungs- und Kupplungsreaktionen umfassen, wobei kontinuierliche Durchflussreaktoren eingesetzt werden, um konstante Reaktionsbedingungen aufrechtzuerhalten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. Umkristallisation und Chromatographie, gewährleistet die hohe Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
(3-Chlor-4-methylphenyl)(3,4-dichlorphenyl)diazen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Diazengruppe in Aminogruppen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den Phenylringen auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nitroso-Derivate, Amine und verschiedene substituierte Phenyl-Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(3-Chlor-4-methylphenyl)(3,4-dichlorphenyl)diazen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den (3-Chlor-4-methylphenyl)(3,4-dichlorphenyl)diazen seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Diazengruppe kann Redoxreaktionen eingehen, was die zellulären oxidativen Stresswege beeinflusst. Darüber hinaus ermöglicht die Fähigkeit der Verbindung, elektrophile Substitutionsreaktionen einzugehen, eine Wechselwirkung mit nukleophilen Stellen in biologischen Molekülen, was möglicherweise zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism by which (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene exerts its effects involves interactions with various molecular targets. The diazene group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlormethylphenidat: Ein Stimulansmittel mit ähnlichen Chlorsubstitutionen am Phenylring.
3,3'-Dichlor-4,4'-diaminodiphenylmethan: Wird bei der Synthese von Polymeren und Harzen verwendet.
Eigenschaften
CAS-Nummer |
24219-79-2 |
|---|---|
Molekularformel |
C13H9Cl3N2 |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C13H9Cl3N2/c1-8-2-3-9(6-12(8)15)17-18-10-4-5-11(14)13(16)7-10/h2-7H,1H3 |
InChI-Schlüssel |
MCYPQUKGNRUZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



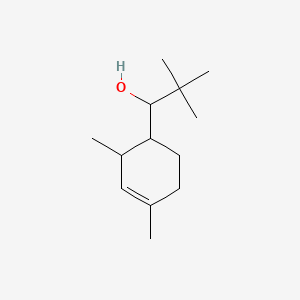

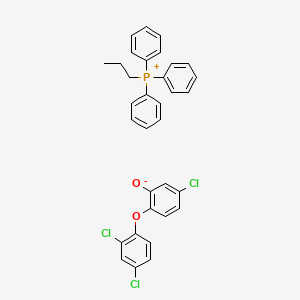
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
